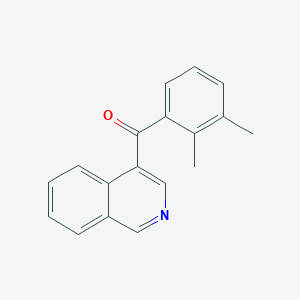

4-(2,3-Dimethylbenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-6-5-9-15(13(12)2)18(20)17-11-19-10-14-7-3-4-8-16(14)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAMJSBPSNYMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CN=CC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250621 | |

| Record name | (2,3-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-82-9 | |

| Record name | (2,3-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,3-Dimethylbenzoyl)isoquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(2,3-Dimethylbenzoyl)isoquinoline is not found in the currently available scientific literature, suggesting it may be a novel chemical entity. This guide is therefore a predictive overview based on the known chemistry and pharmacology of structurally related 4-aroylisoquinolines and analogous compounds. The experimental protocols and data presented are adapted from established methodologies for similar molecules and should be considered as a starting point for the investigation of this specific compound.

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The substitution pattern on the isoquinoline core is crucial in determining the pharmacological profile. Specifically, the introduction of an aroyl group at the C4-position can significantly influence the molecule's interaction with biological targets. This guide focuses on the hypothetical compound this compound, providing a comprehensive technical overview of its potential synthesis, physicochemical properties, and pharmacological activities, with a particular emphasis on its prospective role in oncology.

Chemical Profile

| Property | Predicted Value |

| IUPAC Name | (Isoquinolin-4-yl)(2,3-dimethylphenyl)methanone |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| Appearance | Predicted to be a solid at room temperature. |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide. |

| SMILES | CC1=C(C=CC=C1C(=O)C2=C(C=N3)C3=CC=C2)C |

| InChI | InChI=1S/C18H15NO/c1-12-9-5-4-8-16(12)18(20)15-11-19-14-7-3-2-6-13(14)10-15/h2-11H,1H3 |

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step process starting from a readily available isoquinoline precursor. A plausible synthetic route is adapted from the methodologies reported for the synthesis of 4-aroylquinolines.[1]

Proposed Synthetic Pathway

A potential synthetic route involves the preparation of an isoquinoline-4-carboxaldehyde intermediate, followed by a Grignard reaction with 1-bromo-2,3-dimethylbenzene and subsequent oxidation.

Detailed Experimental Protocols

This protocol is based on the formylation of a halo-isoquinoline via a lithium-halogen exchange reaction.

-

Reaction Setup: To a solution of 4-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours.

-

Quenching and Extraction: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield isoquinoline-4-carboxaldehyde.

This procedure utilizes a Grignard reaction between the aldehyde and a Grignard reagent prepared from 1-bromo-2,3-dimethylbenzene.

-

Grignard Reagent Preparation: In a separate flask, activate magnesium turnings (1.5 eq) with a crystal of iodine in anhydrous THF. Add a solution of 1-bromo-2,3-dimethylbenzene (1.2 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

-

Grignard Reaction: Cool the solution of isoquinoline-4-carboxaldehyde (1.0 eq) in anhydrous THF to 0 °C. Slowly add the prepared Grignard reagent to this solution.

-

Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Work-up and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

This final step involves the oxidation of the secondary alcohol to the corresponding ketone.

-

Oxidation: To a solution of (isoquinolin-4-yl)(2,3-dimethylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Purification: Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the final product, this compound.

Predicted Biological Activity and Potential Applications

While no specific biological data exists for this compound, the broader class of isoquinoline alkaloids has demonstrated significant anticancer activity.[2] Structurally similar 4-aroylquinolines have shown potent antiproliferative effects against various human cancer cell lines.[1]

Anticancer Potential

It is hypothesized that this compound could exhibit cytotoxic activity against cancer cells. The mechanism of action for related compounds often involves the inhibition of critical cellular processes such as cell division and signaling pathways essential for tumor growth.

Table of Predicted Anticancer Activity (Hypothetical IC₅₀ Values)

The following table presents hypothetical IC₅₀ values based on data from structurally related 4-aroylquinolines to provide a speculative outlook on the potential potency of this compound.[1]

| Cell Line | Cancer Type | Predicted IC₅₀ (nM) |

| KB | Oral Carcinoma | 200 - 300 |

| HT-29 | Colon Carcinoma | 300 - 400 |

| MKN45 | Gastric Carcinoma | 200 - 300 |

| KB-vin10 | Multidrug-Resistant | 200 - 300 |

| KB-S15 | Multidrug-Resistant | 200 - 300 |

| KB-7D | Multidrug-Resistant | 200 - 300 |

Postulated Mechanism of Action

Many anticancer agents targeting cell division interfere with microtubule dynamics. It is plausible that this compound could act as a microtubule-targeting agent, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.

References

- 1. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of 4-(2,3-Dimethylbenzoyl)isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3][4] This technical guide outlines a proposed synthetic route and detailed characterization methods for the novel compound 4-(2,3-Dimethylbenzoyl)isoquinoline. The synthesis is predicated on a multi-step pathway involving the construction of the isoquinoline core followed by a targeted acylation. This document provides detailed, hypothetical experimental protocols and predictive characterization data to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Proposed Synthesis Pathway

A plausible and robust method for the synthesis of this compound is proposed to proceed via a multi-step sequence, culminating in a Friedel-Crafts acylation. This approach allows for the controlled introduction of the desired substituents onto the isoquinoline core.

Logical Workflow for the Proposed Synthesis

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthesis of this compound.

Synthesis of Isoquinoline

The synthesis of the isoquinoline core can be achieved through various established methods, such as the Bischler-Napieralski or Pictet-Spengler reactions.[5][6] For this guide, a generalized approach starting from readily available precursors is outlined.

Protocol: Synthesis of Isoquinoline (Illustrative)

-

Reaction Setup: A solution of a suitable β-phenylethylamine derivative (1.0 eq) in a high-boiling point solvent (e.g., decalin) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acylation: An acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) is added dropwise to the solution at room temperature. The mixture is then heated to reflux for 2-4 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cyclization: A Lewis acid catalyst, such as phosphorus pentoxide or phosphoryl chloride (1.5 eq), is cautiously added to the cooled reaction mixture. The mixture is then heated to reflux for an additional 4-6 hours.

-

Workup: The reaction mixture is cooled to room temperature and quenched by the slow addition of ice-water. The resulting solution is basified with a concentrated sodium hydroxide solution to pH > 10.

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Friedel-Crafts Acylation of Isoquinoline

This key step introduces the 2,3-dimethylbenzoyl group at the C4 position of the isoquinoline ring.

Protocol: Synthesis of this compound

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,3-dimethylbenzoyl chloride (1.2 eq) in anhydrous DCM is added dropwise.

-

Addition of Isoquinoline: After stirring for 15 minutes, a solution of isoquinoline (1.0 eq) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Quenching and Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

Predicted Spectroscopic Data

The following table summarizes the expected characterization data for the target compound.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.30-9.20 (m, 1H, H-1), 8.60-8.50 (m, 1H, H-3), 8.20-7.80 (m, 4H, Ar-H), 7.70-7.40 (m, 3H, Ar-H), 2.40 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 197.0 (C=O), 152.0 (C-1), 143.0 (C-3), 138.0, 137.5, 137.0, 135.0, 132.0, 130.0, 129.0, 128.0, 127.0, 126.0, 125.0, 20.0 (CH₃), 16.0 (CH₃) |

| FT-IR (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 2920 (C-H), 1660 (C=O, ketone), 1590, 1480 (C=C, aromatic) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₈H₁₅NO: 262.12; found: 262.xx |

| Elemental Analysis | Calculated for C₁₈H₁₅NO: C, 82.73%; H, 5.79%; N, 5.36%. Found: C, 82.xx%; H, 5.xx%; N, 5.xx% |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is unknown, the isoquinoline scaffold is present in numerous biologically active natural products and synthetic compounds.[1][2][3][4] These compounds have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][7] The introduction of a substituted benzoyl moiety at the 4-position could modulate the biological activity of the isoquinoline core, potentially leading to novel therapeutic agents.

Should this compound exhibit biological activity, for instance, as a kinase inhibitor, its mechanism of action could be elucidated through a series of biochemical and cellular assays.

Hypothetical Signaling Pathway Investigation

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This technical guide provides a comprehensive, albeit prospective, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The detailed experimental protocols and predicted characterization data offer a solid starting point for any research group aiming to synthesize and study this novel compound. Further investigation into the biological activities of this and related compounds is warranted to explore their potential as new therapeutic agents.

References

- 1. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(2,3-Dimethylbenzoyl)isoquinoline and its Chemical Class

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds. The isoquinoline scaffold is a core component of numerous naturally occurring alkaloids and synthetic molecules with a broad spectrum of pharmacological activities.[1] This structural motif is of great interest to researchers in medicinal chemistry and drug development for its role in creating potent therapeutic agents, including analgesics, antimicrobials, and anticancer drugs.[2] This document aims to provide a technical overview of the anticipated chemical and physical properties, potential synthetic routes, and likely biological significance of 4-(2,3-Dimethylbenzoyl)isoquinoline by drawing parallels with the broader family of isoquinoline alkaloids.

Chemical and Physical Properties

While specific quantitative data for this compound is unavailable, the properties of the parent isoquinoline molecule provide a foundational reference. The introduction of a 2,3-dimethylbenzoyl group at the C-4 position is expected to significantly increase the molecular weight and likely raise the melting and boiling points compared to unsubstituted isoquinoline. The bulky, non-polar benzoyl group would likely decrease solubility in water while enhancing solubility in common organic solvents.[1]

Table 1: Physicochemical Properties of Isoquinoline (Parent Compound)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇N | [1] |

| Molar Mass | 129.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [1][3] |

| Melting Point | 26–28 °C | [1] |

| Boiling Point | 242–243 °C | [1][3] |

| Density | 1.099 g/cm³ | [1] |

| pKa (of conjugate acid) | 5.14 | [1] |

| Solubility | Low solubility in water; soluble in ethanol, ether, acetone, and other organic solvents. Soluble in dilute acids. |[1] |

Synthesis and Experimental Protocols

The synthesis of isoquinoline derivatives is a well-established field in organic chemistry. Several classical methods and modern advancements can be adapted for the targeted synthesis of this compound.

Potential Synthetic Pathways

Classical methods for constructing the isoquinoline core include the Bischler–Napieralski, Pomeranz–Fritsch, and Pictet–Spengler reactions.[4] For synthesizing 4-substituted isoquinolines specifically, modern catalytic methods are often employed. A plausible approach for this compound could involve a palladium-catalyzed cross-coupling reaction using a 4-haloisoquinoline precursor and a suitable 2,3-dimethylbenzoyl metallic reagent. Alternatively, a microwave-assisted synthesis involving the cyclization of an appropriately substituted oxazolidine precursor could be a viable route.[5]

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Protocols

Synthesis: A typical cross-coupling reaction would involve dissolving the 4-haloisoquinoline substrate in an anhydrous aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen). A palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) would be added, followed by the activated 2,3-dimethylbenzoyl reagent. The reaction mixture would be heated until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Purification: Upon completion, the reaction mixture would be cooled, filtered, and the solvent removed under reduced pressure. The crude product would then be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the specific substitution pattern on both the isoquinoline and benzoyl rings.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.[7]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carbonyl (C=O) stretch of the benzoyl ketone.

Potential Biological Activity and Signaling Pathways

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in a vast array of biologically active molecules. Benzylisoquinoline alkaloids (BIAs), a major subgroup, exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[2][8][9]

The specific biological role of this compound has not been determined. However, based on the activities of related compounds, it could be a candidate for screening in various therapeutic areas. For instance, some isoquinoline derivatives act as inhibitors of enzymes like pancreatic lipase or show antiproliferative effects on various cell lines.[7] The mechanism of action for many BIAs involves complex interactions with cellular targets, including DNA intercalation, enzyme inhibition (e.g., topoisomerase), or receptor modulation.[10]

Caption: Diverse biological activities associated with the isoquinoline scaffold.

Conclusion

While specific experimental data on this compound is currently lacking, this guide provides a robust framework for its potential properties and synthesis based on the extensive knowledge of the isoquinoline chemical class. The parent scaffold's proven track record in drug discovery suggests that this novel derivative could possess interesting biological activities. Empirical synthesis and biological evaluation are necessary next steps to fully characterize this compound and determine its potential utility for researchers, scientists, and drug development professionals.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 10. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Benzoyl Derivatives as Tubulin Polymerization Inhibitors

Disclaimer: Information regarding the specific mechanism of action for 4-(2,3-Dimethylbenzoyl)isoquinoline is not available in the public domain. This guide therefore provides an in-depth overview of the mechanism of action for a well-characterized class of compounds, 2-aryl-4-benzoyl-imidazoles (ABIs), which are potent inhibitors of tubulin polymerization. This information is provided as an illustrative example of how benzoyl-containing compounds can exert cytotoxic effects, and it should not be assumed that this compound functions via the same mechanism.

Introduction

Microtubules are dynamic cytoskeletal polymers that are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, is critical for their function. Consequently, compounds that interfere with microtubule dynamics are potent cytotoxic agents and have been a cornerstone of cancer chemotherapy for decades. These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine). The latter, also known as tubulin polymerization inhibitors, prevent the formation of microtubules, leading to a cascade of events that culminates in apoptotic cell death.

A growing body of research has identified various small molecules containing a benzoyl moiety that exhibit potent antiproliferative activity through the inhibition of tubulin polymerization. This guide focuses on the mechanism of action of a representative class of these compounds, the 2-aryl-4-benzoyl-imidazoles (ABIs), to provide a detailed understanding of their molecular and cellular effects.

Quantitative Data on Biological Activity

The biological activity of 2-aryl-4-benzoyl-imidazoles has been evaluated through various in vitro assays to quantify their antiproliferative effects and their direct impact on tubulin polymerization. The data presented below is a summary from studies on a series of these compounds.

Table 1: Antiproliferative Activity of Representative 2-Aryl-4-Benzoyl-Imidazole Analogs

| Compound | Cell Line | IC50 (nM) |

| 5da | Melanoma | 15.7 |

| 5ga | Melanoma | - |

| SMART-1 | Melanoma | - |

| Paclitaxel | Melanoma | - |

| Combretastatin A4 | Melanoma | - |

Note: Specific IC50 values for all compounds across multiple cell lines are extensive and are summarized here to highlight the potent nanomolar activity of the lead compound 5da. SMART-1, Paclitaxel, and Combretastatin A4 are included for comparative context.

Table 2: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) |

| ABI Analogues | 1 - 5 |

| Colchicine | 1 - 5 |

Note: The IC50 values for the inhibition of tubulin polymerization for ABI analogues are in the low micromolar range, comparable to the known tubulin inhibitor, colchicine.

Signaling Pathway and Proposed Mechanism of Action

The primary mechanism of action for 2-aryl-4-benzoyl-imidazoles is the inhibition of tubulin polymerization. These compounds are proposed to bind to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of αβ-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound downstream consequences for the cell, particularly during mitosis.

The inability to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of 2-aryl-4-benzoyl-imidazoles.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-6,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.

-

MTT Addition: MTT solution (0.5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin.

Protocol:

-

Reaction Setup: Purified tubulin (>99% pure) is reconstituted in a polymerization buffer (e.g., G-PEM buffer) in a 96-well plate.

-

Compound Addition: Test compounds at various concentrations are added to the wells.

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate polymerization.

-

Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to a vehicle control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified based on the fluorescence intensity of PI.

Conclusion

The 2-aryl-4-benzoyl-imidazole class of compounds represents a potent family of tubulin polymerization inhibitors. Their mechanism of action involves direct binding to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. The detailed experimental protocols provided herein are standard methods for characterizing such compounds and can be applied to investigate the mechanism of action of other novel small molecules targeting the microtubule cytoskeleton. While the specific activity of this compound remains to be elucidated, the methodologies and mechanistic principles described in this guide provide a robust framework for such an investigation.

A Technical Guide to the Potential Biological Activities of 4-(2,3-Dimethylbenzoyl)isoquinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last literature review, no specific biological activity data for 4-(2,3-Dimethylbenzoyl)isoquinoline has been published. This document, therefore, presents a technical framework for investigating its potential therapeutic properties based on the known activities of its core chemical scaffolds: isoquinoline and the benzoyl moiety. The experimental protocols, data tables, and mechanistic pathways described herein are predictive and intended to serve as a guide for future research.

Introduction and Rationale

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural alkaloids and synthetic compounds, exhibiting a vast range of pharmacological properties.[1][2] Isoquinoline derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities.[3][4][5][6] Their mechanisms of action are diverse, often involving interactions with nucleic acids, inhibition of critical enzymes like topoisomerase and tubulin polymerization, and induction of cellular apoptosis.[1][7]

The subject of this guide, this compound, combines this privileged isoquinoline core with a dimethyl-substituted benzoyl group. The benzoyl moiety is also a key feature in many pharmacologically active molecules, contributing to interactions with biological targets and influencing the compound's overall electronic and steric profile.[8][9] For instance, the anti-acne agent benzoyl peroxide functions through antibacterial and anti-inflammatory mechanisms.[10][11] The dimethyl substitution on the benzoyl ring can further modulate the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Given the well-documented bioactivity of its constituent parts, this compound represents a compelling candidate for biological screening. This guide outlines a proposed research plan to elucidate its potential as an anticancer and antimicrobial agent.

Proposed Research Plan & Data Presentation

The primary investigation into the biological profile of this compound should begin with a series of robust in vitro assays to screen for cytotoxic and antimicrobial effects.

Data Presentation Frameworks

Quantitative data from these initial screens should be meticulously organized to facilitate analysis and comparison. The following tables serve as templates for presenting such results.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound This table is designed to present the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency in inhibiting cell growth.

| Cancer Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |

| HCT-116 | Colon Carcinoma | [Experimental Value] | [Experimental Value] |

| HeLa | Cervical Adenocarcinoma | [Experimental Value] | [Experimental Value] |

Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound This table is structured to show the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microbial Strain | Type | Test Compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Experimental Value] | [Experimental Value] |

| Escherichia coli (ATCC 25922) | Gram-negative | [Experimental Value] | [Experimental Value] |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Experimental Value] | [Experimental Value] |

| Candida albicans (ATCC 90028) | Fungal | [Experimental Value] | [Experimental Value] |

Detailed Experimental Protocols

The following are detailed, standard protocols for conducting the initial in vitro screening assays proposed in Section 2.0.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12]

Objective: To determine the IC₅₀ value of this compound against a panel of human cancer cell lines.

Materials:

-

This compound (test compound)

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

-

This compound (test compound)

-

Bacterial/fungal strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Sterile 96-well U-bottom microplates.

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

-

Spectrophotometer.

Procedure:

-

Compound Preparation: Dissolve the test compound in DMSO to create a high-concentration stock. Prepare serial 2-fold dilutions of the compound directly in the 96-well plate using the appropriate broth, typically resulting in final concentrations from 256 µg/mL down to 0.5 µg/mL. Each well should contain 50 µL of the diluted compound.

-

Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microplate, bringing the total volume to 100 µL. This results in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm sterility.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control well.[16]

Visualizing Workflows and Potential Mechanisms

Diagrams are essential for conceptualizing experimental processes and hypothetical biological pathways.

Caption: Experimental workflow for biological screening.

Many isoquinoline-based anticancer agents function by inducing apoptosis.[7] The diagram below illustrates a hypothetical intrinsic apoptosis pathway that could be activated by this compound.

References

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Benzoyl Containing Compounds as Potential Anti-Cancer Agents - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. woah.org [woah.org]

- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Literature review on substituted isoquinoline compounds.

An In-Depth Technical Guide to Substituted Isoquinoline Compounds for Researchers and Drug Development Professionals

Introduction

Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring. This scaffold is a privileged structure in medicinal chemistry due to its presence in a vast number of natural products, particularly alkaloids, and its ability to serve as a versatile framework for the design of synthetic therapeutic agents.[1][2] Derivatives of isoquinoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antiviral properties, making them a focal point of intensive research in drug discovery and development.[2][3]

This technical guide provides a comprehensive literature review on substituted isoquinoline compounds, detailing their synthesis, summarizing their quantitative biological activities, and elucidating key mechanisms of action. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development.

Synthesis of Substituted Isoquinolines

The construction of the isoquinoline core can be achieved through several classic and modern synthetic methodologies. Traditional methods like the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions remain fundamental in synthetic organic chemistry.

Key Synthetic Methodologies

-

Bischler-Napieralski Reaction: This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines. It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, which is induced by a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions.[4][5][6] The resulting dihydroisoquinolines can be subsequently oxidized to form the aromatic isoquinoline ring.[4]

-

Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals.[7][8] These intermediates are formed from the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine.[7][9] The reaction is typically promoted by strong acids such as concentrated sulfuric acid.[8][9]

-

Pictet-Spengler Reaction: This reaction synthesizes tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This method is particularly significant for the synthesis of many natural isoquinoline alkaloids.

Below is a generalized workflow for the Bischler-Napieralski reaction, a cornerstone of isoquinoline synthesis.

Detailed Experimental Protocol: Bischler-Napieralski Reaction

The following protocol is a representative example for the synthesis of a 3,4-dihydroisoquinoline derivative.

Objective: To synthesize a 3,4-dihydroisoquinoline from a β-phenylethylamide precursor.

Materials:

-

N-Acetyl-β-phenylethylamine (Amide precursor)

-

Phosphoryl chloride (POCl₃, dehydrating agent)[5]

-

Dry Toluene (Solvent)

-

Methanol (for quenching)

-

Sodium borohydride (NaBH₄, for optional reduction)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM, for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: A solution of the N-acyl-β-phenylethylamine (1.0 equivalent) is prepared in dry toluene inside a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Reagent: Phosphoryl chloride (POCl₃) (approx. 1.2 equivalents) is added dropwise to the stirred solution at room temperature.[5]

-

Cyclization: The reaction mixture is heated to reflux (approximately 110°C for toluene) and maintained for a specified duration (typically 2-4 hours), during which the cyclization occurs.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, the mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess POCl₃.[5]

-

The resulting residue is carefully quenched by dissolving it in a solvent like DCM and slowly adding it to ice or a cold solution of methanol.

-

-

Neutralization and Extraction: The acidic mixture is neutralized by the careful addition of a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8. The aqueous layer is then extracted multiple times with dichloromethane (DCM).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 3,4-dihydroisoquinoline product.

-

Purification: The crude product is purified using column chromatography on silica gel to obtain the pure 3,4-dihydroisoquinoline.

Quantitative Biological Data

Substituted isoquinolines have been extensively evaluated for various biological activities. The following tables summarize quantitative data for their anticancer and enzyme inhibitory activities, providing a comparative overview for drug development professionals.

Table 1: In Vitro Anticancer Activity (IC₅₀) of Selected Isoquinoline Compounds

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Berberine | Glioblastoma (U87) | 21.76 | [10] |

| Berberine | Glioblastoma (U251) | 9.79 | [10] |

| Berberine-12-N,N-diethylamine chloride | Human Lung Carcinoma (A549) | > 10 | [11] |

| Scoulerine | Colon Carcinoma (Caco-2) | 2.7 - 6.5 | [12] |

| Berbamine | Hepatocellular Carcinoma (Hep-G2) | Not specified, significant effect | [12] |

| Compound B01002 | Ovarian Cancer (SKOV3) | 7.65 (µg/mL) | [13] |

| Compound C26001 | Ovarian Cancer (SKOV3) | 11.68 (µg/mL) | [13] |

| 8-dichloromethyl-pseudoberberine | Colorectal Cancer | 0.31 | [11] |

Table 2: Enzyme Inhibitory Activity (IC₅₀/Kᵢ) of Selected Isoquinoline Compounds

| Compound | Target Enzyme | Inhibition Value (µM) | Value Type | Reference |

| Mucroniferanine H | Acetylcholinesterase (AChE) | 2.31 | IC₅₀ | [14] |

| Mucroniferanine H | Butyrylcholinesterase (BuChE) | 36.71 | IC₅₀ | [14] |

| Parfumine | Cytochrome P450 3A4 (CYP3A4) | < 1 | IC₅₀ | [15] |

| Corydine | Cytochrome P450 3A4 (CYP3A4) | < 1 | IC₅₀ | [15] |

| Protopine | Cytochrome P450 2C19 (CYP2C19) | 1.8 | IC₅₀ | [16] |

| Cryptopine | Cytochrome P450 2C19 (CYP2C19) | 0.66 | IC₅₀ | [16] |

| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin Kinase | 0.057 | IC₅₀ | [17] |

| Pyrazolo[3,4-g]isoquinoline (2c) | Haspin Kinase | 0.062 | IC₅₀ | [17] |

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of isoquinoline alkaloids stem from their ability to interact with a wide array of biological targets. Common mechanisms include inducing apoptosis in cancer cells, inhibiting key enzymes, and modulating critical cell signaling pathways.[3][18][19]

Anticancer Mechanisms

Many isoquinoline compounds exert their anticancer effects by triggering programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[3] This often involves the activation of caspases, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).[3] Furthermore, some derivatives function as topoisomerase inhibitors or disrupt microtubule dynamics, leading to cell cycle arrest.[3]

Featured Pathway: Berberine and AMPK Activation

Berberine, a well-studied protoberberine isoquinoline alkaloid, is known to exert beneficial metabolic effects, including anticancer and antidiabetic activities, largely through the activation of AMP-activated protein kinase (AMPK).[20][21] AMPK acts as a master regulator of cellular energy homeostasis.

The diagram below illustrates the mechanism by which Berberine (BBR) activates the AMPK pathway, a key target in metabolic diseases and cancer.

As depicted, berberine activates lysosomal AMPK via the upstream kinase LKB1.[22][23] Concurrently, it maintains cellular AMPK activity by preventing its deactivation. It achieves this by inhibiting the interaction between AMPKα and UHRF1, a protein that recruits the phosphatase PP2A to dephosphorylate and inactivate AMPK.[22][23] This dual action leads to sustained AMPK activation, resulting in beneficial downstream effects like increased glucose uptake and reduced cell proliferation.[21]

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]

- 23. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of 4-(2,3-Dimethylbenzoyl)isoquinoline.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,3-Dimethylbenzoyl)isoquinoline, a novel isoquinoline derivative. Due to the limited availability of direct experimental data for this specific compound, this document outlines a putative molecular structure, predicted physicochemical properties, and a plausible synthetic pathway based on established chemical principles. Furthermore, this guide presents biological activity and quantitative data from structurally analogous compounds to provide a foundational understanding for future research and development. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery, facilitating further investigation into this and related chemical entities.

Molecular Structure and Physicochemical Properties

While a CAS number for this compound has not been officially assigned, its molecular structure can be inferred from its IUPAC name. The structure consists of an isoquinoline ring substituted at the 4-position with a 2,3-dimethylbenzoyl group.

Molecular Formula: C₁₈H₁₅NO

Molecular Weight: 261.32 g/mol

A table summarizing the predicted physicochemical properties is presented below. These values are estimations derived from computational models and should be confirmed through experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 261.115364 g/mol |

| Topological Polar Surface Area | 30.0 Ų |

Putative Synthesis Pathway

A potential synthetic route for this compound is proposed, leveraging established methodologies for the synthesis of isoquinoline derivatives. The following experimental protocol outlines a multi-step synthesis.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Bromoisoquinoline This intermediate can be synthesized from isoquinoline through a bromination reaction, or it can be commercially sourced.

Step 2: Suzuki Coupling Reaction A Suzuki coupling reaction between 4-bromoisoquinoline and (2,3-dimethylphenyl)boronic acid can be employed to form the carbon-carbon bond between the isoquinoline and the dimethylphenyl moieties.

-

Materials: 4-bromoisoquinoline, (2,3-dimethylphenyl)boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene/ethanol/water mixture).

-

Procedure:

-

To a reaction vessel, add 4-bromoisoquinoline (1 equivalent), (2,3-dimethylphenyl)boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent mixture and the palladium catalyst (0.05 equivalents).

-

Heat the reaction mixture at reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 4-(2,3-dimethylphenyl)isoquinoline.

-

Step 3: Oxidation to this compound The final step involves the oxidation of the methyl group on the benzoyl moiety to a carbonyl group. A more direct approach would be a Friedel-Crafts acylation of isoquinoline with 2,3-dimethylbenzoyl chloride, though this may lead to issues with regioselectivity. A more controlled synthesis is outlined below.

-

Alternative Friedel-Crafts Acylation:

-

To a cooled solution of isoquinoline in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃).

-

Slowly add 2,3-dimethylbenzoyl chloride to the mixture.

-

Allow the reaction to proceed at a controlled temperature, monitoring by TLC.

-

Upon completion, quench the reaction with ice-water and perform an aqueous workup.

-

Extract the product, dry the organic layer, and purify by column chromatography.

-

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity of Structurally Related Compounds

While direct biological data for this compound is unavailable, the broader class of isoquinoline derivatives exhibits a wide range of pharmacological activities.[1] Benzylisoquinoline alkaloids, for instance, are known for their diverse biological effects, including antimicrobial, antimalarial, and cytotoxic properties.[2][3]

The following table summarizes the biological activities of some substituted isoquinoline compounds. This information provides a basis for predicting the potential therapeutic applications of this compound.

| Compound Class | Example | Biological Activity | Reference |

| Benzylisoquinolines | Papaverine | Vasodilator | [4] |

| Berberine | Antimicrobial, Anti-inflammatory | [5][6] | |

| Substituted Isoquinolin-1-ones | Various Derivatives | Inhibition of Tumor Necrosis Factor Alpha (TNFα) | [7] |

| C4-Substituted Isoquinolines | N-(1-piperidinethyl)-4-isoquinolinepropenamide | Cytotoxicity in NSCLC-N16-L16 cell line | [8][9] |

| Tetrahydroisoquinolines | Various Alkyl Derivatives | Cytotoxic and Antimicrobial Effects | [10] |

Hypothetical Signaling Pathway Involvement

Based on the known activities of related isoquinoline compounds, particularly those with anti-inflammatory and cytotoxic effects, it is plausible that this compound could interact with signaling pathways involved in cell proliferation and inflammation. For example, inhibition of TNFα production by some isoquinolin-1-ones suggests a potential interaction with the NF-κB signaling pathway.[7]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound of this structural class.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This technical guide has provided a foundational overview of this compound, a compound for which direct experimental data is currently lacking. The proposed molecular structure, predicted properties, and a plausible synthetic route offer a starting point for its chemical synthesis and characterization. The biological activities of structurally related compounds suggest that this novel molecule may possess interesting pharmacological properties, particularly in the areas of anti-inflammatory and anticancer research.

Future research should focus on the successful synthesis and purification of this compound. Following its synthesis, comprehensive structural elucidation using techniques such as NMR, IR, and mass spectrometry is imperative. Subsequent in vitro and in vivo studies will be necessary to determine its actual biological activities and to validate the hypothetical signaling pathway interactions proposed in this guide. This systematic approach will be crucial in uncovering the therapeutic potential of this and other novel isoquinoline derivatives.

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sdiarticle4.com [sdiarticle4.com]

An In-depth Technical Guide to the Core Differences Between Isoquinoline and Quinoline Structures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural, chemical, and biological distinctions between the isomeric benzopyridines, quinoline and isoquinoline. While both compounds share the same molecular formula (C₉H₇N) and consist of a benzene ring fused to a pyridine ring, the placement of the nitrogen atom fundamentally alters their properties. This document outlines these differences through comparative data, experimental methodologies, and visual workflows to support advanced research and development.

Core Structural Distinction

The primary difference between quinoline and isoquinoline lies in the position of the nitrogen atom within the heterocyclic ring. In quinoline, the nitrogen atom is at position 1 (an α-position relative to the fused benzene ring), whereas in isoquinoline, it is located at position 2 (a β-position).[1][2] This seemingly minor positional shift creates significant differences in electron density distribution, steric hindrance, and overall molecular geometry, which in turn dictate their chemical reactivity and biological interactions.

Caption: Numbering of Quinoline (N-1) and Isoquinoline (N-2).

Comparative Physical and Chemical Properties

The variance in the nitrogen atom's location directly impacts the physical and chemical properties of these isomers. Isoquinoline is generally more basic than quinoline.[1][3] This increased basicity is often exploited for its selective extraction from coal tar, its primary natural source.[4]

Table 1: Comparison of Physical and Chemical Properties

| Property | Quinoline | Isoquinoline | Reference(s) |

| Appearance | Colorless, hygroscopic oily liquid | Colorless, hygroscopic solid (platelets) | [1][4][5] |

| Odor | Strong, unpleasant odor | Odor similar to benzaldehyde | [3][6] |

| Melting Point | -15 °C | 26-28 °C | [5] |

| Boiling Point | 238 °C | 242-243 °C | [5][6] |

| Basicity (pKb) | 9.52 | 8.96 | [6] |

| Basicity (pKa of conjugate acid) | 4.94 | 5.14 | [4][7] |

| Solubility | Slightly soluble in cold water; dissolves in hot water and organic solvents. | Low solubility in water; dissolves well in organic solvents and dilute acids. | [1][4] |

Chemical Reactivity and Synthesis

The electronic landscape of each molecule, dictated by the nitrogen's position, governs its reactivity towards electrophiles, nucleophiles, and oxidizing agents.

For both isomers, electrophilic substitution occurs preferentially on the more electron-rich benzene ring, typically at positions 5 and 8.[8][9] The nitrogen-containing ring is deactivated towards electrophilic attack.

Conversely, nucleophilic substitution targets the electron-deficient pyridine ring. This is a key area of differentiation:

-

Quinoline is most susceptible to nucleophilic attack at the C2 and C4 positions.[8]

-

Isoquinoline undergoes nucleophilic attack primarily at the C1 position.[8][9]

Caption: Key sites of electrophilic and nucleophilic substitution.

Oxidation also yields different products, providing a classic chemical method for differentiation:

-

Quinoline , upon oxidation with potassium permanganate, breaks at the benzene ring to yield pyridine-2,3-dicarboxylic acid (Quinolinic acid) .[9]

-

Isoquinoline oxidation with alkaline permanganate yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) .[3][9]

The distinct structures necessitate different synthetic strategies. While numerous methods exist, some of the most common include:

-

Quinoline: Skraup synthesis, Doebner-von Miller reaction, and Friedländer synthesis.[10]

-

Isoquinoline: Bischler-Napieralski reaction, Pictet-Spengler reaction, and Pomeranz–Fritsch reaction.[4][10]

Experimental Protocols for Differentiation

Modern analytical techniques provide robust methods for distinguishing between quinoline and isoquinoline, particularly when dealing with substituted derivatives in complex matrices.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for separating and identifying isomers. While quinoline and isoquinoline have identical molecular weights, their fragmentation patterns upon collision-induced dissociation (CID) can differ, especially for their derivatives.

Objective: To separate and differentiate quinoline and isoquinoline isomers based on chromatographic retention time and mass spectrometric fragmentation.

Methodology:

-

Sample Preparation:

-

Prepare standard solutions of quinoline and isoquinoline (and/or their derivatives) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Prepare the unknown sample by dissolving it in the same solvent. Perform serial dilutions as necessary to fall within the calibrated concentration range.

-

Filter all samples through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Separation (HPLC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a low percentage of Mobile Phase B, and ramp up linearly to elute the compounds. A typical gradient might be 5% to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

-

Precursor Ion: Target the protonated molecular ion [M+H]⁺ (m/z 130.06 for the parent compounds).

-

Collision-Induced Dissociation (CID): Apply varying collision energies (e.g., 10-40 eV) to induce fragmentation.[11]

-

Data Acquisition: For a product ion scan, acquire the full spectrum of fragment ions. For MRM, monitor specific, unique transitions from the precursor ion to a characteristic product ion. The relative intensities of shared fragment ions can also be used for differentiation.[11]

-

Caption: General experimental workflow for isomer differentiation by LC-MS/MS.

Biological Activity and Metabolism

The most critical differences for drug development professionals are found in the biological activities and metabolic fates of quinoline and isoquinoline. Quinoline is a known hepatocarcinogen in rodents and a mutagen, whereas isoquinoline has not been shown to be genotoxic.[12][13][14] This stark contrast is attributed to their different metabolic pathways.

-

Quinoline Metabolism: The carcinogenicity of quinoline is linked to its metabolic activation. The major metabolic pathway involves the formation of a 5,6-epoxide , which is then converted to 5,6-dihydroxy-5,6-dihydroquinoline .[12][13] This epoxide intermediate is hypothesized to be the ultimate tumorigenic agent.[12]

-

Isoquinoline Metabolism: In contrast, isoquinoline is primarily metabolized via hydroxylation to compounds like 1-, 4-, and 5-hydroxyisoquinoline and its N-oxide.[12][13] The formation of a dihydrodiol metabolite is a very minor pathway, which may explain its lack of genotoxicity.[12][13]

Caption: Contrasting metabolic pathways of Quinoline and Isoquinoline.

References

- 1. differencebetween.com [differencebetween.com]

- 2. pediaa.com [pediaa.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. dr.limu.edu.ly [dr.limu.edu.ly]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline and Isoquinoline [quimicaorganica.org]

- 9. gcwgandhinagar.com [gcwgandhinagar.com]

- 10. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF [slideshare.net]

- 11. scispace.com [scispace.com]

- 12. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchwithrutgers.com [researchwithrutgers.com]

Health and Safety Considerations for Handling Benzoylisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the responsible handling of benzoylisoquinoline alkaloids in a research and development setting. Benzoylisoquinolines are a large and structurally diverse class of natural products with a wide range of biological activities, including many with significant pharmacological properties. Their potent bioactivity necessitates a thorough understanding of their potential hazards and the implementation of appropriate safety protocols to minimize occupational exposure and ensure a safe working environment.

Toxicological Profile of Common Benzoylisoquinolines

The toxicity of benzoylisoquinolines can vary significantly depending on the specific compound, the route of administration, and the biological system being tested. The following tables summarize available quantitative toxicity data for several well-known benzoylisoquinolines: papaverine, noscapine, berberine, and sanguinarine.

Table 1: Acute Toxicity Data (LD50)

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Papaverine Hydrochloride | Rat | Oral | 68.8 mg/kg | [1] |

| Mouse | Oral | 130 mg/kg | [1] | |

| Rat | Oral | ~400 mg/kg | [2] | |

| Rat | Intraperitoneal | 59.6 mg/kg | [3] | |

| Rat | Intravenous | 13.3 mg/kg | [3] | |

| Mouse | Intradermal | 150 mg/kg | [4] | |

| Mouse | Intramuscular | 175 mg/kg | [4] | |

| Noscapine Hydrochloride | Mouse | Oral | 853 mg/kg | [5][6] |

| Mouse | Intraperitoneal | 581 mg/kg | [5][6] | |

| Mouse | Subcutaneous | 700 mg/kg | [5][6] | |

| Berberine | Mouse | Oral (pure) | 329 mg/kg | [7] |

| Rat | Oral (B. vulgaris extract) | 1,280 mg/kg | [7] | |

| Mouse | Oral (B. vulgaris extract) | 520 mg/kg | [7] | |

| Mouse | Intraperitoneal (pure) | 23 mg/kg | [7] | |

| Rat | Intraperitoneal (sulfate) | 205 mg/kg | [7] | |

| Mouse | Intravenous | 9.04 mg/kg | [8] | |

| Mouse | Intraperitoneal | 57.61 mg/kg | [8] | |

| Sanguinarine | Rat | Oral | 1,658 mg/kg | [9][10] |

| Rat | Intravenous | 29 mg/kg | [9][10] | |

| Rabbit | Dermal | >200 mg/kg | [9][10] | |

| Rat | Inhalation (LC50) | 2200 gm/m³ | [11] |

Table 2: In Vitro Cytotoxicity Data (IC50)

Note: The majority of available IC50 data is for cancer cell lines. Data on non-cancerous human cell lines is limited and requires further investigation for a comprehensive risk assessment.

| Compound | Cell Line | Cell Type | IC50 | Reference |

| Berberine | PC12 | Rat Pheochromocytoma | 10-30 µM (increased cytotoxicity) | [7] |

| Sanguinarine | HL-60 | Human Promyelocytic Leukemia | 0.9 µM | [12] |

Genotoxicity and Other Toxicological Endpoints

Beyond acute toxicity, it is crucial to consider other potential long-term health effects when handling benzoylisoquinolines.

-

Genotoxicity and Mutagenicity:

-

Berberine: Has shown mixed results. It did not show genotoxic activity in the SOS chromotest with or without metabolic activation[13]. However, it can induce DNA damage in mouse heart cells, potentially through oxidative stress[14].

-

Noscapine: Has been shown to induce polyploidy (the state of having more than two full sets of chromosomes) in cultured mammalian cells by disrupting the mitotic spindle[15][16][17]. While low-level exposure from cough suppressants is not considered a significant hazard, the potential for aneuploidy induction warrants caution in a laboratory setting[16][18].

-

Sanguinarine: Is a DNA intercalator and has produced contradictory results in genotoxicity and carcinogenesis studies[19]. It has been shown to induce a dose-dependent increase in clastogenicity and sister chromatid exchange in mouse bone marrow cells in vivo[20]. Epidemiological studies have linked mouthwash containing sanguinarine to oral leukoplakia, a potential precursor to cancer[19][21].

-

-

Reproductive and Developmental Toxicity:

-

Information on the reproductive and developmental toxicity of most benzoylisoquinolines is limited. Sanguinarine has been reported to adversely influence embryonic development in mice[9]. Further research is needed to fully characterize the risks to reproductive health for this class of compounds.

-

-

Organ-Specific Toxicity:

-

Berberine: Sub-acute or sub-chronic exposure has been associated with altered liver function, gastrointestinal issues, and hepato- and hematotoxicity[7].

-

Papaverine: Excessive doses can lead to liver toxicity[2]. Neurotoxicity has been observed with intra-arterial administration[22].

-

Sanguinarine: Can cause cell membrane damage through lipid peroxidation and has been linked to epidemic dropsy, a condition characterized by edema, skin lesions, and cardiac issues[7][9].

-

Occupational Health and Safety

A multi-faceted approach incorporating engineering controls, administrative controls, and personal protective equipment (PPE) is essential for safely handling benzoylisoquinolines.

Engineering Controls

-

Ventilation: All work with solid or volatile benzoylisoquinolines should be conducted in a well-ventilated area. A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.

-

Containment: For procedures with a high potential for aerosol generation (e.g., sonication, homogenization), the use of a glove box or other containment enclosure should be considered.

Administrative Controls

-

Designated Areas: Establish designated areas for the storage and handling of benzoylisoquinolines. These areas should be clearly marked with appropriate hazard signs.

-

Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving these compounds. SOPs should cover safe handling, storage, waste disposal, and emergency procedures.

-

Training: All personnel handling benzoylisoquinolines must receive comprehensive training on the potential hazards, safe handling procedures, proper use of PPE, and emergency response.

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum for handling benzoylisoquinolines:

-

Eye Protection: Chemical safety goggles or a face shield worn over safety glasses.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. It is advisable to consult the glove manufacturer's compatibility chart for the specific solvent being used. Double gloving is recommended for handling highly concentrated solutions or for extended procedures.

-

Body Protection: A laboratory coat with long sleeves. For handling larger quantities or in situations with a high risk of splashing, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection: For operations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used. The selection of the respirator will depend on the specific compound and the potential for airborne exposure.

Occupational Exposure Limits (OELs)